1-(4-Isobutylphenyl)ethanamine
Overview
Description
“1-(4-Isobutylphenyl)ethanamine” is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The IUPAC name for this compound is 1-[4-(2-methylpropyl)phenyl]ethanamine .
Synthesis Analysis
The synthesis of 1-(4-Isobutylphenyl)ethanamine involves the reaction of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines . Another method involves the reaction of 1-(4-isobutylphenyl)ethanamine with halogenated aromatic isocyanates . These reactions yield a series of ureas containing an ibuprofen fragment in their structure . The yields of the target product were up to 95% .Molecular Structure Analysis
The InChI code for 1-(4-Isobutylphenyl)ethanamine is 1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 . The Canonical SMILES for this compound is CC©CC1=CC=C(C=C1)C©N .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Isobutylphenyl)ethanamine have been studied in the context of synthesizing ureas containing an ibuprofen fragment . These reactions involve the use of various amines and halogenated aromatic isocyanates .Physical And Chemical Properties Analysis
1-(4-Isobutylphenyl)ethanamine has a molecular weight of 177.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 177.151749610 g/mol . The topological polar surface area of the compound is 26 Ų .Scientific Research Applications
Ureas Containing Ibuprofen Fragment : A study by Gladkikh et al. (2021) focused on synthesizing ureas containing an ibuprofen fragment using 1-(4-isobutylphenyl)ethanamine. These ureas are potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) (Gladkikh et al., 2021).
Synthesis of Ibuprofen : Mena et al. (2019) reported on the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane, an approach for synthesizing ibuprofen in an environmentally friendly and efficient way (Mena et al., 2019).
Antiamoebic Activity of Chalcones : Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine, which included 1-(4-isobutylphenyl)ethanamine, and evaluated their antiamoebic activity (Zaidi et al., 2015).
Identification of Psychoactive Compounds : Lum et al. (2016) identified 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. This study aids in the routine analysis of new psychoactive substances (Lum et al., 2016).
Drug Enforcement Administration (DEA) Scheduling : A 2016 DEA report discusses the placement of synthetic phenethylamines, including 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, into Schedule I of the Controlled Substances Act (DEA, 2016).
Safety And Hazards
The safety information for 1-(4-Isobutylphenyl)ethanamine indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995826 | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)ethanamine | |
CAS RN |
74305-52-5 | |
Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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